N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.18959167 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Bioactivity
- Novel compounds derived from visnagenone and khellinone, showing significant anti-inflammatory and analgesic activities, have been synthesized. These compounds were found to inhibit cyclooxygenase-1 and cyclooxygenase-2 with high selectivity and demonstrated potent analgesic and anti-inflammatory effects in comparison to standard drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antiviral Activities
- A series of urea and thiourea derivatives doped with febuxostat showed promising antiviral and antimicrobial activities, particularly against Tobacco mosaic virus and several bacterial strains. These findings highlight the potential of piperazine derivatives in developing new antimicrobial agents (Reddy et al., 2013).
Antipsychotic Agents
- Heterocyclic carboxamides were synthesized and evaluated as potential antipsychotic agents, showing promise in in vitro and in vivo models for their ability to antagonize certain dopamine and serotonin receptors, suggesting potential applications in treating psychiatric disorders (Norman et al., 1996).
Enzyme Inhibition
- Research into novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety has revealed efficient synthesis methods and potential applications in medicinal chemistry due to their bioactive properties (Bhat et al., 2018).
Metabolism and Disposition Studies
- The metabolism of novel orexin receptor antagonists and other compounds has been extensively studied, providing insights into the metabolic pathways and potential therapeutic applications for treating insomnia and other disorders (Renzulli et al., 2011).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15-3-6-18(7-4-15)24-10-9-23(14-16(24)2)21(25)22-17-5-8-19-20(13-17)27-12-11-26-19/h3-8,13,16H,9-12,14H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEBOQRCOUZCDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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